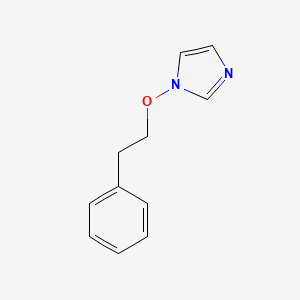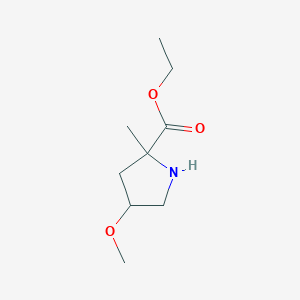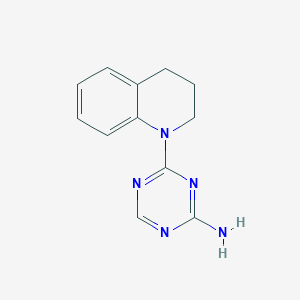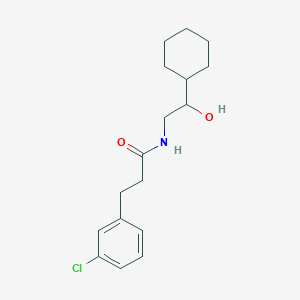
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the azetidine class of compounds and has been shown to possess unique biochemical and physiological effects.
Applications De Recherche Scientifique
Diversity in Organic Synthesis
- Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry : Tetrahydropyrans substituted with triazoles, including structures similar to the compound , have been synthesized through oxidative carbon-hydrogen bond activation and click chemistry. This methodology provides rapid access to a variety of non-natural compounds for potential biological screening (Zaware et al., 2011).
Antibacterial and Antifungal Applications
- Nitrogen-Carbon-Linked Azolylphenyl Oxazolidinones : Research has shown that nitrogen-carbon-linked azolylphenyl oxazolidinone derivatives exhibit promising antibacterial activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000).
- Novel Tetrazole and Triazole Derivatives : Certain novel benzo[d][1,2,3]triazoles have shown moderate antibacterial and antifungal activities, highlighting the potential of these compounds in combating microbial infections (Rajasekaran et al., 2006).
Drug Design and Molecular Docking Studies
- Drug-likeness Properties and Microbial Investigation : Research involving benzo[d][1,2,3]triazole derivatives has indicated good drug-likeness properties for these compounds, along with notable antibacterial and antifungal activities (Pandya et al., 2019).
- Molecular Docking and Anticancer Properties : The synthesis of pyrazole and pyrimidine derivatives and their subsequent molecular docking studies have demonstrated their potential as anticancer agents (Farag et al., 2019).
Catalysis and Chemical Transformations
- Metal-Catalyzed Cycloisomerization : Alkynols tethered to azetidinone structures, similar to the compound , have been used in precious metal-catalyzed reactions to produce a variety of β-lactams, demonstrating their utility in organic synthesis (Alcaide et al., 2010).
Structural Studies and Characterization
- Crystal Structure Analysis : The crystal structure of related compounds, such as (5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, has been elucidated, contributing to the understanding of their molecular arrangement (Cao et al., 2010).
Propriétés
IUPAC Name |
oxan-4-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-11(9-1-5-17-6-2-9)14-7-10(8-14)15-12-3-4-13-15/h3-4,9-10H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPWGDMYYQPXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2756832.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride](/img/no-structure.png)
![1-Methyl-3-[(1-prop-2-enoylpiperidin-2-yl)methyl]urea](/img/structure/B2756838.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide](/img/structure/B2756842.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2756844.png)
![3-(2-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2756845.png)


![(1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2756848.png)
![6-hydroxy-2-(pyridin-3-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2756850.png)
